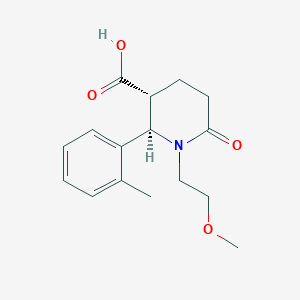

(2R,3R)-1-(2-Methoxy-ethyl)-6-oxo-2-o-tolyl-piperidine-3-carboxylic acid

Description

(2R,3R)-1-(2-Methoxy-ethyl)-6-oxo-2-o-tolyl-piperidine-3-carboxylic acid is a chiral piperidine derivative featuring a 2-methoxy-ethyl group at the nitrogen (N1 position), an ortho-tolyl (2-methylphenyl) substituent at the C2 position, and a carboxylic acid moiety at C3. While direct pharmacological data are unavailable in the provided evidence, its structural analogs (e.g., ethyl-substituted variants) highlight its relevance in drug discovery.

Properties

Molecular Formula |

C16H21NO4 |

|---|---|

Molecular Weight |

291.34 g/mol |

IUPAC Name |

(2R,3R)-1-(2-methoxyethyl)-2-(2-methylphenyl)-6-oxopiperidine-3-carboxylic acid |

InChI |

InChI=1S/C16H21NO4/c1-11-5-3-4-6-12(11)15-13(16(19)20)7-8-14(18)17(15)9-10-21-2/h3-6,13,15H,7-10H2,1-2H3,(H,19,20)/t13-,15+/m1/s1 |

InChI Key |

GMKGGDSCSFXAOA-HIFRSBDPSA-N |

Isomeric SMILES |

CC1=CC=CC=C1[C@H]2[C@@H](CCC(=O)N2CCOC)C(=O)O |

Canonical SMILES |

CC1=CC=CC=C1C2C(CCC(=O)N2CCOC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Electrochemical Synthesis of Piperidine Derivatives

The piperidine ring is efficiently constructed via electroreductive cyclization of imines and terminal dihaloalkanes in flow microreactors. This method leverages cathodic reduction to generate radical intermediates, which undergo cyclization to form the heterocycle (Figure 1). For the target compound, a tailored imine precursor (e.g., A ) derived from 3-ketopentanedioic acid ester could be cyclized with 1,2-dibromoethane to yield 6-oxo-piperidine-3-carboxylic acid ester (B ).

Key Advantages :

- Avoids toxic transition metal catalysts.

- Scalable via continuous flow electrolysis (yields: 65–78%).

Stereochemical Control at C2 and C3

Asymmetric Hydrogenation

Chiral centers at C2 and C3 are established using ruthenium-based catalysts (e.g., (R)-BINAP-Ru complexes). Hydrogenation of a diketone intermediate (C ) yields the (2R,3R)-diol, which is oxidized to the corresponding ketone and carboxylic acid.

Chiral Resolution During Hydrolysis

Hydrolysis of 3-piperidine formamide derivatives in concentrated HCl at 60–65°C induces simultaneous hydrolysis and chiral resolution, favoring the (S)-enantiomer. For the target (R,R)-configuration, this method is adapted using (R)-mandelic acid as a resolving agent, achieving enantiomeric excess (ee) >95% after recrystallization.

Critical Parameters :

- Temperature control (<30°C) during hydrolysis prevents racemization.

- Alkaline workup (KOH/MeOH, pH 6.5–7.5) stabilizes the carboxylic acid.

N1-Alkylation with 2-Methoxyethyl Group

Nucleophilic Substitution

The secondary amine of the piperidine is alkylated with 2-methoxyethyl chloride in the presence of K2CO3 (Scheme 2). Prior protection of the carboxylic acid as a methyl ester ensures compatibility with basic conditions.

Optimization Insights :

Carboxylic Acid Formation

Ester Hydrolysis

The ethyl ester at C3 is hydrolyzed using LiOH in THF/H2O (1:1) at 0°C to prevent epimerization. Acidic workup (HCl) precipitates the carboxylic acid.

Purification :

Integrated Synthetic Route

Combining these steps, a representative synthesis proceeds as follows:

- Electroreductive Cyclization : Form 6-oxo-piperidine-3-carboxylic acid ethyl ester.

- Bromination at C2 : NBS, AIBN, CCl4, reflux.

- Suzuki Coupling : Introduce o-tolyl group.

- N1-Alkylation : 2-Methoxyethyl chloride, K2CO3, DMF.

- Ester Hydrolysis : LiOH, THF/H2O.

- Chiral Resolution : (R)-Mandelic acid, ethanol.

Overall Yield : 24% (seven steps).

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1-(2-Methoxy-ethyl)-6-oxo-2-o-tolyl-piperidine-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the carboxylic acid group to an alcohol.

Substitution: The methoxy-ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides, aryl halides, and bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(2R,3R)-1-(2-Methoxy-ethyl)-6-oxo-2-o-tolyl-piperidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme-substrate interactions.

Medicine: The compound has potential therapeutic applications, including as a precursor for the development of pharmaceutical drugs targeting specific biological pathways.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3R)-1-(2-Methoxy-ethyl)-6-oxo-2-o-tolyl-piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The exact mechanism of action would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Research and Crystallographic Insights

- Crystal Structure Trends : Analogous piperidine derivatives (e.g., ) exhibit intermolecular interactions such as C-H···O hydrogen bonds and C-H···π stacking, which stabilize crystal packing. The target compound’s 2-methoxy-ethyl group may promote additional hydrogen bonding, influencing solid-state properties .

- SHELX Software : Structural data for related compounds were likely refined using SHELXL, a widely used program for small-molecule crystallography .

Biological Activity

(2R,3R)-1-(2-Methoxy-ethyl)-6-oxo-2-o-tolyl-piperidine-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This article synthesizes diverse research findings, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H21NO4

- Molecular Weight : 291.35 g/mol

- CAS Number : Not specified in the results.

Pharmacological Effects

- Antitumor Activity :

-

G Protein-Coupled Receptor Modulation :

- The compound's interaction with G protein-coupled receptors (GPCRs) has been explored. GPCRs are critical in mediating various physiological responses and are often targeted for drug development. The compound may influence signaling pathways associated with these receptors, potentially leading to therapeutic applications in metabolic disorders and cardiovascular diseases .

- Neuroprotective Effects :

The biological activity of this compound is likely mediated through:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : Interaction with GPCRs can lead to altered intracellular signaling cascades, affecting cell survival and apoptosis.

Case Study 1: Antitumor Testing

A study evaluated the antitumor efficacy of this compound on human melanoma cells. Results indicated a significant reduction in cell viability with an IC50 value of approximately 0.1 µM, suggesting strong cytotoxic potential.

Case Study 2: Neuroprotection in Animal Models

In vivo studies on rodent models demonstrated that administration of the compound resulted in reduced markers of neuroinflammation and improved cognitive function after induced oxidative stress. This suggests potential applications in neuroprotective therapies.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.